molecular formula C15H14Cl2N2 B11834686 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11834686
M. Wt: 293.2 g/mol
InChI Key: DGJYZGVEAURUTF-UHFFFAOYSA-N
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Description

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a dichlorinated pyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the dichloro groups to other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines with different functional groups.

Scientific Research Applications

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

6-Benzyl-2,3-dichloro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

IUPAC Name

6-benzyl-2,3-dichloro-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C15H14Cl2N2/c16-13-8-12-10-19(7-6-14(12)18-15(13)17)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

DGJYZGVEAURUTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(N=C21)Cl)Cl)CC3=CC=CC=C3

Origin of Product

United States

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